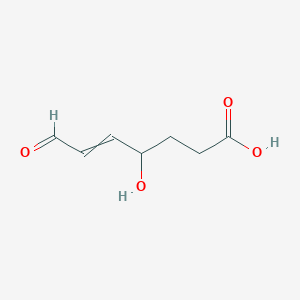![molecular formula C20H23F2N3O2 B14195555 N-(2,4-Difluorophenyl)-3-[4-(3-methoxyphenyl)piperazin-1-yl]propanamide CAS No. 923024-69-5](/img/structure/B14195555.png)
N-(2,4-Difluorophenyl)-3-[4-(3-methoxyphenyl)piperazin-1-yl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-Difluorophenyl)-3-[4-(3-methoxyphenyl)piperazin-1-yl]propanamide: is a synthetic organic compound that belongs to the class of amides. It is characterized by the presence of a difluorophenyl group, a methoxyphenyl group, and a piperazine ring. This compound is of interest in various fields of research due to its potential biological activities and applications.
2-[2-(4-Chlorophenyl)hydrazinylidene]-3-oxopropanenitrile: is another synthetic organic compound that features a chlorophenyl group and a hydrazinylidene moiety
Méthodes De Préparation
N-(2,4-Difluorophenyl)-3-[4-(3-methoxyphenyl)piperazin-1-yl]propanamide
-
Synthetic Routes and Reaction Conditions
- The synthesis of this compound typically involves the reaction of 2,4-difluoroaniline with 3-(4-(3-methoxyphenyl)piperazin-1-yl)propanoic acid in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
- The reaction is carried out in an organic solvent like dichloromethane or dimethylformamide under an inert atmosphere at room temperature or slightly elevated temperatures.
-
Industrial Production Methods
- Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
2-[2-(4-Chlorophenyl)hydrazinylidene]-3-oxopropanenitrile
-
Synthetic Routes and Reaction Conditions
- This compound can be synthesized by the reaction of 4-chlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone intermediate.
- The hydrazone is then reacted with malononitrile under basic conditions to yield the final product.
-
Industrial Production Methods
- Industrial production may involve batch or continuous processes with careful control of reaction parameters to ensure high yield and purity. Solvent selection and purification steps are critical to the overall process.
Analyse Des Réactions Chimiques
N-(2,4-Difluorophenyl)-3-[4-(3-methoxyphenyl)piperazin-1-yl]propanamide
-
Types of Reactions
- This compound can undergo various chemical reactions, including nucleophilic substitution, oxidation, and reduction.
- Common reagents used in these reactions include halogenating agents, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride.
-
Major Products
- The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
2-[2-(4-Chlorophenyl)hydrazinylidene]-3-oxopropanenitrile
-
Types of Reactions
- This compound can undergo condensation reactions, cyclization, and substitution reactions.
- Common reagents include acids, bases, and various nucleophiles.
-
Major Products
- The major products include heterocyclic compounds, which are of interest in medicinal chemistry and materials science.
Applications De Recherche Scientifique
N-(2,4-Difluorophenyl)-3-[4-(3-methoxyphenyl)piperazin-1-yl]propanamide
- This compound is studied for its potential pharmacological activities, including its role as a ligand for various receptors.
- It is also investigated for its potential use in drug development and as a chemical probe in biological studies.
2-[2-(4-Chlorophenyl)hydrazinylidene]-3-oxopropanenitrile
- This compound is explored for its applications in medicinal chemistry, particularly as a precursor for the synthesis of bioactive molecules.
- It is also studied for its potential use in materials science, including the development of novel polymers and advanced materials.
Mécanisme D'action
N-(2,4-Difluorophenyl)-3-[4-(3-methoxyphenyl)piperazin-1-yl]propanamide
- The mechanism of action involves binding to specific receptors or enzymes, leading to modulation of biological pathways.
- Molecular targets and pathways include neurotransmitter receptors and signaling cascades involved in various physiological processes.
2-[2-(4-Chlorophenyl)hydrazinylidene]-3-oxopropanenitrile
- The mechanism of action may involve interaction with nucleophilic sites in biological molecules, leading to the formation of covalent adducts.
- Pathways involved include enzyme inhibition and modulation of cellular signaling.
Comparaison Avec Des Composés Similaires
N-(2,4-Difluorophenyl)-3-[4-(3-methoxyphenyl)piperazin-1-yl]propanamide
- Compared to similar compounds, this compound may exhibit unique binding affinities and selectivities for its molecular targets.
- Similar compounds include other piperazine derivatives with varying substituents on the phenyl rings.
2-[2-(4-Chlorophenyl)hydrazinylidene]-3-oxopropanenitrile
- This compound may have distinct reactivity and applications compared to other hydrazinylidene derivatives.
- Similar compounds include other hydrazones and nitriles with different substituents on the aromatic ring.
Propriétés
Numéro CAS |
923024-69-5 |
|---|---|
Formule moléculaire |
C20H23F2N3O2 |
Poids moléculaire |
375.4 g/mol |
Nom IUPAC |
N-(2,4-difluorophenyl)-3-[4-(3-methoxyphenyl)piperazin-1-yl]propanamide |
InChI |
InChI=1S/C20H23F2N3O2/c1-27-17-4-2-3-16(14-17)25-11-9-24(10-12-25)8-7-20(26)23-19-6-5-15(21)13-18(19)22/h2-6,13-14H,7-12H2,1H3,(H,23,26) |
Clé InChI |
KZFDPAVQUPZYMR-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)N2CCN(CC2)CCC(=O)NC3=C(C=C(C=C3)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1H-Pyrrolo[2,3-b]pyridine, 3-[(6-chloro-3-pyridinyl)methyl]-4-phenyl-](/img/structure/B14195496.png)
![Bicyclo[3.3.1]nonane-3-carbonyl chloride](/img/structure/B14195502.png)
![Phenyl 5-amino-2-[(4-butoxyphenyl)sulfanyl]benzene-1-sulfonate](/img/structure/B14195504.png)

![5,6-Bis[5-phenyl-2-(propan-2-YL)thiophen-3-YL]-1,10-phenanthroline](/img/structure/B14195516.png)

![6-Chloro-5-hydroxy-4-methoxy-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14195527.png)
![Thiourea, [3-fluoro-4-[methyl(phenylmethyl)amino]phenyl]-](/img/structure/B14195540.png)
![Benzoic acid, 2-[[5-(acetylamino)-2-hydroxyphenyl]azo]-](/img/structure/B14195546.png)

